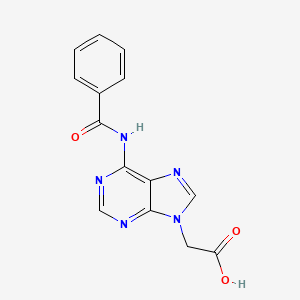

2-(6-Benzamido-9H-purin-9-yl)acetic acid

Vue d'ensemble

Description

2-(6-Benzamido-9H-purin-9-yl)acetic acid is a chemical compound with the molecular formula C14H11N5O3 It is known for its unique structure, which includes a purine base linked to an acetic acid moiety through a benzamido group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Benzamido-9H-purin-9-yl)acetic acid typically involves the reaction of 6-amino-9H-purine with benzoyl chloride to form 6-benzamido-9H-purine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Benzamido-9H-purin-9-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 6 and 9.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

Applications De Recherche Scientifique

2-(6-Benzamido-9H-purin-9-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to nucleotides.

Industry: Potential use in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(6-Benzamido-9H-purin-9-yl)acetic acid involves its interaction with biological molecules. The purine base can mimic natural nucleotides, allowing it to bind to enzymes and receptors involved in nucleic acid metabolism. This binding can inhibit or modulate the activity of these enzymes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine: A naturally occurring nucleoside with a similar purine base.

6-Benzamido-9H-purine: The intermediate in the synthesis of 2-(6-Benzamido-9H-purin-9-yl)acetic acid.

2-(6-Amino-9H-purin-9-yl)acetic acid: A structurally similar compound with an amino group instead of a benzamido group.

Uniqueness

This compound is unique due to its benzamido group, which can enhance its binding affinity to certain biological targets compared to other similar compounds. This structural feature may also influence its reactivity and stability, making it a valuable compound for various applications.

Activité Biologique

2-(6-Benzamido-9H-purin-9-yl)acetic acid is a purine derivative with significant biological activity, particularly in the context of nucleic acid interactions and potential therapeutic applications. This compound features a purine base linked to an acetic acid moiety via a benzamido group, which enhances its binding affinity to biological targets. Its unique structure positions it as a promising candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N5O3, and it is characterized by the following structural features:

- Purine Base : Provides a framework for nucleic acid mimicry.

- Benzamido Group : Enhances binding properties and stability.

- Acetic Acid Moiety : Contributes to solubility and reactivity.

The mechanism of action involves the compound's ability to mimic natural nucleotides, allowing it to interact with various enzymes and receptors involved in nucleic acid metabolism. This interaction can lead to modulation or inhibition of enzymatic activity, impacting cellular processes such as replication and transcription.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Nucleic Acid Interaction : The compound has shown potential in binding to DNA and RNA, influencing their structural integrity and function.

- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism, which could be beneficial in targeting cancer cells that rely on rapid nucleotide synthesis.

- Antiviral Properties : Preliminary studies suggest that this compound could exhibit antiviral activity by interfering with viral replication mechanisms.

Case Studies

- Antitumor Activity : A study evaluated the effects of various purine derivatives, including this compound, on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an anticancer agent .

- Antiviral Studies : In vitro experiments demonstrated that the compound could reduce viral load in infected cells by disrupting the viral life cycle .

- Binding Affinity Studies : Comparative analyses with similar compounds revealed that the benzamido group significantly enhances binding affinity to target enzymes compared to other purine derivatives .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(6-benzamidopurin-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEJMYVTSMVKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571618 | |

| Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171486-04-7 | |

| Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.